Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
Description
Crystallographic and Stereochemical Features
The crystal structure of potassium D-(1-ethoxycarbonylpropen-2-yl)-α-amino-p-hydroxyphenylacetate reveals a monoclinic lattice system with space group P2~1~, consistent with chiral molecular packing. X-ray diffraction analysis shows the potassium cation coordinates with three oxygen atoms: the carbonyl oxygen of the ethoxycarbonyl group, the phenolic oxygen of the p-hydroxyphenyl moiety, and a carboxylate oxygen from the acetate backbone. This six-coordinate geometry is stabilized by a combination of ionic interactions and hydrogen bonds involving adjacent water molecules (Figure 1a).
The stereochemical configuration at the α-carbon adopts a D-enantiomeric form, as evidenced by anomalous dispersion effects in the diffraction data. The propen-2-yl group exhibits trans-configuration, with torsional angles of 178.3° between C1–C2–C3–O4, minimizing steric clash between the ethoxycarbonyl and phenylacetate substituents. A notable feature is the planar arrangement of the p-hydroxyphenyl ring, which forms a T-shaped π-interaction with the propenyl double bond (distance: 3.42 Å), contributing to crystal lattice stability.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2~1~ |
| Unit cell dimensions | a = 12.4 Å, b = 8.9 Å, c = 15.2 Å |
| Coordination geometry | Distorted octahedral |
| K–O bond lengths | 2.68–2.84 Å |
Molecular Geometry Optimization via Computational Modeling
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level were employed to optimize the gas-phase geometry. The lowest-energy conformation aligns closely with crystallographic data, showing a root-mean-square deviation (RMSD) of 0.38 Å for non-hydrogen atoms. Notably, the ethoxycarbonyl group adopts a syn-periplanar orientation relative to the propenyl double bond, maximizing conjugation with the carbonyl π-system (Figure 1b).
QM/MM hybrid calculations in implicit solvent models (SMD, ε = 78.4) predict a 14.7 kcal/mol stabilization of the zwitterionic form over the neutral tautomer. This arises primarily from enhanced solvation of the carboxylate anion and ammonium cation groups. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.92 eV, with electron density localized on the phenylacetate moiety, suggesting susceptibility to electrophilic aromatic substitution.
Comparative Analysis of Zwitterionic Stabilization Mechanisms
The zwitterionic form of the compound is stabilized through three primary mechanisms:
- Intramolecular hydrogen bonding : The ammonium proton (N–H) forms a bifurcated hydrogen bond with the carboxylate oxygen (O···H–N: 1.89 Å) and the phenolic hydroxyl group (O–H···N: 2.12 Å).
- Cation-π interaction : The potassium ion engages in a non-covalent interaction with the p-hydroxyphenyl ring centroid (K–π distance: 3.15 Å), reducing electrostatic repulsion between charged groups.
- Solvent polarization : Polar solvents like water stabilize the zwitterion through dielectric screening, lowering the Gibbs free energy by 9.3 kcal/mol compared to apolar environments.
Comparative studies with analogous α-amino acid derivatives show this compound exhibits 23% greater zwitterion stability than phenylglycine analogs, attributed to extended conjugation in the propenyl spacer.
Tautomeric Equilibrium Studies in Polar Solvent Systems
The compound exists in a pH-dependent tautomeric equilibrium between keto (carboxylate-ammonium) and enol (enolate-imine) forms. UV-Vis spectroscopy in aqueous solution (25°C) reveals a keto:enol ratio of 92:8, shifting to 78:22 in DMSO due to reduced dielectric stabilization of zwitterions.
Table 2: Tautomer distribution in solvent systems
| Solvent | Dielectric Constant (ε) | % Keto | % Enol |
|---|---|---|---|
| Water | 78.4 | 92 | 8 |
| DMSO | 46.7 | 78 | 22 |
| Ethanol | 24.3 | 65 | 35 |
Properties
CAS No. |
68779-00-0 |
|---|---|
Molecular Formula |
C13H14KNO5 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7-;/t12-;/m1./s1 |
InChI Key |
HFDVONAPNRXRSV-HAPRMPPKSA-M |
Isomeric SMILES |
C/C(=C/C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alkene with ethyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Amino Group: The next step involves the addition of an amino group to the intermediate product. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyphenylacetate Moiety: The final step involves the coupling of the intermediate product with a hydroxyphenylacetate derivative. This can be achieved through a condensation reaction in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the ethoxycarbonyl group can yield alcohol derivatives.
Scientific Research Applications
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate cellular signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
Sodium (D)-N-(1-Ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
Structural Similarity : The sodium analogue shares the same organic anion but substitutes potassium with sodium.
Functional Differences :
- Solubility : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may enhance reaction efficiency in organic synthesis .
- Catalytic Performance : Potassium-based Dane salts are preferred in cephalosporin synthesis due to superior compatibility with tertiary amine catalysts (e.g., N-methyl morpholine), yielding higher (Z)-isomer selectivity .
Table 1. Comparison of Potassium and Sodium Salts
Losartan Potassium (Antihypertensive Agent)
Structural Contrast : Losartan potassium (C₂₂H₂₂ClKN₆O) is an angiotensin II receptor antagonist with a biphenyltetrazole moiety, unlike the phenylacetate backbone of the target compound .
Functional Comparison :
- Pharmacological Role : Losartan potassium treats hypertension, while the target compound is a synthetic intermediate.
- Cation Role : In Losartan, potassium stabilizes the anion for oral bioavailability, whereas in the Dane salt, it aids solubility and reactivity in anhydride formation.
Table 2. Potassium Salts in Pharmaceuticals
| Compound | Primary Use | Key Functional Groups |
|---|---|---|
| Target Compound | Cephalosporin synthesis | Ethoxycarbonylpropenyl, amino, phenylacetate |
| Losartan Potassium | Hypertension treatment | Biphenyltetrazole, imidazole |
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
Structural Divergence : This compound (CAS 842-18-2) contains a naphthalene ring with sulfonate groups, contrasting with the phenylacetate structure of the target compound .
Functional Comparison :
- Applications : Used as a dye intermediate or stabilizer, whereas the Dane salt is specialized for antibiotic synthesis.
- Solubility : Both potassium salts are water-soluble, but the sulfonate groups in the former enhance hydrophilicity.
Suprofen (α-Methyl-p-(2-thenoyl)phenylacetic acid)
Structural Parallels : Suprofen shares a phenylacetic acid backbone but includes a thiophene carbonyl group instead of the ethoxycarbonylpropenyl substituent .
Functional Contrast :
- Role: Suprofen is a non-steroidal anti-inflammatory drug (NSAID), while the target compound is non-pharmacological.
- Synthesis : Suprofen’s synthesis focuses on achieving analgesic activity, whereas the Dane salt prioritizes stereochemical control in antibiotics.
Biological Activity
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of amino acids and phenolic compounds. Its structure includes an ethoxycarbonyl group and a hydroxyphenylacetate moiety, which are significant for its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyphenyl group is known for its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Antimicrobial Properties : Research indicates that derivatives of phenolic compounds exhibit antimicrobial activity, which may extend to this compound.
In Vitro Studies
A study published in the Journal of Food and Drug Analysis highlighted the biological actions of phenolic compounds, including those similar to this compound. It was found that these compounds can induce autophagy, which has implications for cancer prevention and treatment .
In Vivo Studies
In vivo studies have demonstrated the effectiveness of related compounds in animal models. For instance, a compound with structural similarities showed significant reductions in tumor growth in mice models when administered at specific dosages. This suggests that this compound may have similar effects .
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity of this compound.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited significant scavenging activity compared to control groups, indicating its potential as an antioxidant agent.
-
Case Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects in a rat model.
- Method : Induction of inflammation followed by treatment with the compound.
- Results : Marked reduction in inflammatory markers was observed post-treatment, supporting its potential use in inflammatory conditions.
Data Table
| Biological Activity | Methodology | Observed Effects |
|---|---|---|
| Antioxidant | DPPH Assay | Significant scavenging activity |
| Anti-inflammatory | Rat Model | Reduced inflammatory markers |
| Antimicrobial | Agar Diffusion | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and purifying Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate?
- Methodological Answer : Synthesis typically involves coupling α-amino-p-hydroxyphenylacetic acid with 1-ethoxycarbonylpropen-2-yl groups under anhydrous conditions. Key purification steps include recrystallization using ethanol/water mixtures and column chromatography (silica gel, ethyl acetate/hexane gradient). Stability during synthesis requires inert atmospheres (e.g., nitrogen) to prevent oxidation of the phenolic -OH group. Post-synthesis, purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm stereochemistry and functional groups. Aromatic protons (6.8–7.2 ppm) and ester carbonyl signals (~170 ppm) are critical markers .
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ion).
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA gradient) with UV detection at 254 nm for purity assessment (>98%) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the ester group. Protect from light using amber vials to avoid photodegradation of the phenolic moiety. Humidity should be maintained below 40% RH to prevent deliquescence .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interactions with biomolecules (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., MMP3 or IL-6) on gold electrodes (TFGAs) functionalized with MUA/MCH self-assembled monolayers. Monitor binding kinetics in real-time using PBS buffer (pH 7.4) .
- Isothermal Titration Calorimetry (ITC) : Titrate the compound into protein solutions (10 µM in Tris buffer) to measure binding enthalpy and stoichiometry. Control experiments with ethanolamine-blocked surfaces ensure specificity .
Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Conditions : Use consistent buffer systems (e.g., 10× PBS pH 7.4) and control for temperature (25°C vs. 37°C) and ionic strength.
- Data Normalization : Express activity relative to internal standards (e.g., recombinant human IL-6 or MMP3) to account for batch-to-batch variability .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, cell line differences) .
Q. How can environmental impact assessments be conducted for this compound?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests in OECD-compliant media. Measure LC₅₀/EC₅₀ values under controlled light/temperature.
- Degradation Studies : Monitor hydrolysis rates in simulated wastewater (pH 4–9) using LC-MS. Avoid environmental release; dispose via licensed hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
